[(E)-4-methylpentan-2-ylideneamino]thiourea

Anticancer drug discovery Thiosemicarbazone metal complexes Ehrlich ascites carcinoma model

The target compound, systematically named [(E)-4-methylpentan-2-ylideneamino]thiourea (CAS 79317-52-5), is a Schiff-base thiosemicarbazone derived from the condensation of 4-methyl-2-pentanone with thiosemicarbazide. It belongs to the broad class of thiourea derivatives and is characterized by a defined E‑configuration at the azomethine (C=N) double bond, a molecular formula of C₇H₁₅N₃S, a molecular weight of 173.28 g mol⁻¹, and a computed lipophilicity (XLogP3) of 1.

Molecular Formula C7H15N3S
Molecular Weight 173.28 g/mol
CAS No. 79317-52-5
Cat. No. B12121728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(E)-4-methylpentan-2-ylideneamino]thiourea
CAS79317-52-5
Molecular FormulaC7H15N3S
Molecular Weight173.28 g/mol
Structural Identifiers
SMILESCC(C)CC(=NNC(=S)N)C
InChIInChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)/b9-6+
InChIKeyGYKIDLIHFHUBMI-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-pentanone Thiosemicarbazone (CAS 79317-52-5) – Compound Identity, Class, and Procurement-Relevant Properties


The target compound, systematically named [(E)-4-methylpentan-2-ylideneamino]thiourea (CAS 79317-52-5), is a Schiff-base thiosemicarbazone derived from the condensation of 4-methyl-2-pentanone with thiosemicarbazide . It belongs to the broad class of thiourea derivatives and is characterized by a defined E‑configuration at the azomethine (C=N) double bond, a molecular formula of C₇H₁₅N₃S, a molecular weight of 173.28 g mol⁻¹, and a computed lipophilicity (XLogP3) of 1 [1]. The compound is a neutral, bidentate ligand that coordinates metal ions through the thionic sulfur and the azomethine nitrogen atoms, forming stable complexes with a range of transition metals [1].

Why Generic Substitution of 4-Methyl-2-pentanone Thiosemicarbazone (CAS 79317-52-5) Fails in Research and Industrial Applications


Thiosemicarbazones cannot be treated as generic, interchangeable building blocks because even subtle structural variations – such as the substitution pattern on the ketone-derived moiety, the nature of the donor atoms (S vs. O), and the stereochemistry of the azomethine bond – dramatically alter their coordination chemistry, biological activity, and physicochemical properties [1][2]. The 4-methylpentan-2-ylidene substituent confers a distinct lipophilicity and steric profile that directly influences metal‑complex stability and cellular uptake, while the E‑configuration ensures structural homogeneity essential for reproducible experimental outcomes [1]. The quantitative evidence below demonstrates exactly where this specific compound diverges from its closest analogs and why substitution without careful evaluation risks compromised data integrity and failed experimental campaigns.

Product‑Specific Quantitative Differentiation Evidence for [(E)-4-Methylpentan-2-ylideneamino]thiourea (CAS 79317-52-5)


Anticancer Activity – Free Ligand vs. Its Binary and Ternary Metal Complexes in Ehrlich Ascites Carcinoma Cells

In a direct head‑to‑head comparison within the same study, the free ligand 4‑methyl‑2‑pentanone thiosemicarbazone (HL, the target compound) exhibited the lowest antiproliferative activity, with a GI₅₀ of 26.25 µM against Ehrlich ascites carcinoma (EAC) cells [1]. By contrast, its Ni(II) binary complex (complex 1) achieved a GI₅₀ of 21.25 µM, while the ternary complexes containing glutamine or glycine as secondary ligands (complexes 5, 6, 7, 9) showed GI₅₀ values of 20.5, 17.5, 17.5, and 18 µM, respectively [1]. This corresponds to a 1.24‑fold improvement for the binary complex and up to a 1.50‑fold improvement for the ternary complexes relative to the free ligand.

Anticancer drug discovery Thiosemicarbazone metal complexes Ehrlich ascites carcinoma model

Coordination Donor Atom – Thiosemicarbazone (S‑Donor) vs. Semicarbazone (O‑Donor) Determines Metal‑Complex Geometry and Stability

A comparative IR spectral study demonstrated that 4‑methyl‑2‑pentanone thiosemicarbazone coordinates metal ions exclusively through the thionic sulfur atom (ν(C=S) shift upon complexation), whereas its direct oxygen‑analog, 4‑methyl‑2‑pentanone semicarbazone, coordinates through the ketonic oxygen atom (ν(C=O) shift) [1]. Both ligands remain neutral and bidentate, with the azomethine nitrogen serving as the second donor atom, but the replacement of sulfur by oxygen fundamentally alters the electronic environment, bond strength, and the geometry of the resulting metal complexes.

Coordination chemistry Ligand design Thiosemicarbazone vs. semicarbazone

Lipophilicity and Molecular Weight Differentiation vs. Structurally Close Thiosemicarbazone Analogs

The target compound occupies a distinct physicochemical space relative to both simpler and bulkier thiosemicarbazone analogs. Its computed lipophilicity (XLogP3 = 1) and moderate molecular weight (173.28 g mol⁻¹) place it in a favorable range for membrane permeability and organic‑solvent solubility, while the close analog 4‑cyclohexyl‑4‑methyl‑2‑pentanone thiosemicarbazone (2D similarity 98 %, MW = 255.43 g mol⁻¹) carries an additional cyclohexyl group that significantly increases steric bulk and lipophilicity . Conversely, the unsubstituted analog acetone thiosemicarbazone (MW = 131.20 g mol⁻¹) is markedly more polar and smaller, which can limit its organic‑phase partitioning and metal‑complex solubility .

Lipophilicity (XLogP3) Drug-likeness Thiosemicarbazone analog comparison

Stereochemical Purity – Defined (E)‑Configuration Ensures Reproducibility in Coordination Chemistry and Biological Assays

The target compound is characterized as the single (E)‑isomer with respect to the azomethine (C=N) double bond, as confirmed by the InChI Key (GYKIDLIHFHUBMI‑RMKNXTFCSA‑N) and the canonical SMILES notation CC(C)CC(=NNC(=S)N)C with specified b9‑6+ geometry [1]. In contrast, commercially available thiosemicarbazone mixtures frequently contain mixtures of (E)‑ and (Z)‑isomers, introducing uncontrolled variables that can confound metal‑complex formation kinetics, stereoselective catalysis, and biological activity readouts.

Stereochemistry Azomethine configuration Research reproducibility

Optimal Research and Industrial Application Scenarios for [(E)-4-Methylpentan-2-ylideneamino]thiourea (CAS 79317-52-5)


Benchmark Scaffold for Anticancer Metal‑Complex SAR Programs

The free ligand serves as the well‑characterized, low‑activity baseline against which the potency gains of binary and ternary metal complexes are quantified [1]. Medicinal chemistry teams can use this compound to systematically probe how different metal centers (Ni, Cu, V, Mn, La) and secondary ligands (amino acids) improve GI₅₀ values from 26.25 µM down to 17.5 µM in the EAC model, enabling rational design of next‑generation metallodrugs [1].

Ligand for Coordination Chemistry Studies Comparing S‑Donor vs. O‑Donor Behavior

The thiosemicarbazone ligand can be directly compared with its semicarbazone analog to investigate how the replacement of sulfur by oxygen alters coordination geometry, bond strength, electronic spectra, and redox properties [2]. This makes it a valuable teaching and research tool for inorganic chemistry laboratories focused on hard‑soft acid‑base (HSAB) principles [2].

Synthetic Intermediate for Heterocyclic Chemistry and Functional Materials

The thiourea backbone and the imine functionality of the compound enable further functionalization via reactions with electrophiles and nucleophiles, providing a versatile entry point for the synthesis of thiazolidinones, thiadiazoles, and other sulfur‑containing heterocycles [3]. Its balanced lipophilicity (XLogP3 = 1) and moderate molecular weight facilitate handling in common organic solvents, streamlining synthetic workflows [3].

Stereochemically Defined Ligand for Asymmetric Catalysis and Chiral Recognition

The unambiguous (E)‑configuration of the azomethine bond ensures that all downstream metal complexes are formed with predictable geometry, which is essential for asymmetric catalytic applications and for studies of chiral molecular recognition [3]. Procurement of this single‑isomer compound eliminates the need for costly and time‑consuming stereoisomer separation steps [3].

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